molecular formula C17H23NO B1447286 4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one CAS No. 2111909-84-1

4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one

Cat. No.: B1447286
CAS No.: 2111909-84-1
M. Wt: 257.37 g/mol
InChI Key: RLFVJEAHFAKETJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroquinoline ring system substituted with multiple methyl groups and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Methylation: The tetrahydroquinoline ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Introduction of the Butenone Moiety:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced forms of the tetrahydroquinoline ring.

    Substitution: Substituted derivatives with various functional groups replacing the methyl groups.

Scientific Research Applications

4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)butan-2-one: Similar structure but with a saturated butanone moiety.

    4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-yn-2-one: Similar structure but with an alkyne group instead of an alkene.

Uniqueness

4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one is unique due to its specific combination of a tetrahydroquinoline ring with multiple methyl groups and a butenone moiety

Properties

IUPAC Name

(E)-4-(1,2,2,4-tetramethyl-3,4-dihydroquinolin-6-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-12-11-17(3,4)18(5)16-9-8-14(10-15(12)16)7-6-13(2)19/h6-10,12H,11H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFVJEAHFAKETJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C=CC(=O)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(N(C2=C1C=C(C=C2)/C=C/C(=O)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one
Reactant of Route 3
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one
Reactant of Route 4
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one
Reactant of Route 5
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one
Reactant of Route 6
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.